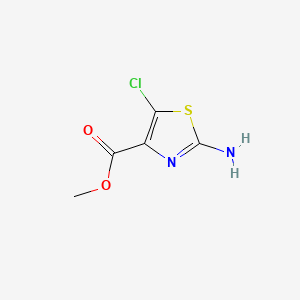

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

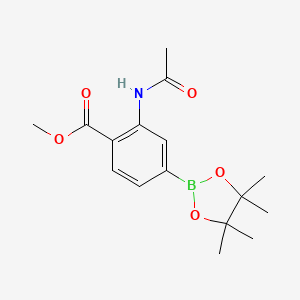

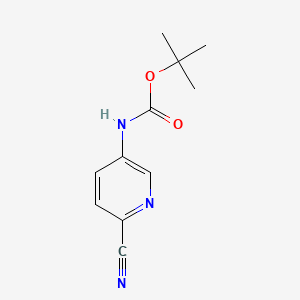

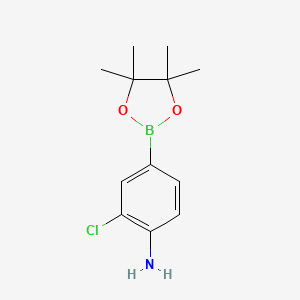

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a chemical compound with the empirical formula C5H5ClN2O2S . Its molecular weight is 192.62 . The IUPAC name for this compound is methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate .

Molecular Structure Analysis

The SMILES string for this compound isCOC(=O)C1=C(SC(=N1)N)Cl . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis

The physical form of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is solid . More specific physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Evaluation

- Field : Medicinal Chemistry

- Application : 2-Aminothiazoles, including 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

- Method : Compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

-

Synthesis of Biologically Active Thiazole Derivatives

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole hydrochloride is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Azo Dyes

- Field : Organic Chemistry

- Application : The presence of different functional groups in 2-Aminothiazoles allows differential attachment of an azo linkage and benzoxazolium salt providing cationic, delocalized azo dyes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Biological Activities

- Field : Medicinal Chemistry

- Application : The literature reports many synthetic pathways of 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Imidazo[2,1-b]thiazole

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole hydrochloride is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Unique Chemicals

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is used in the synthesis of unique chemicals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

Eigenschaften

IUPAC Name |

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKPRYNHCJJKAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654303 |

Source

|

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester | |

CAS RN |

914348-76-8 |

Source

|

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)